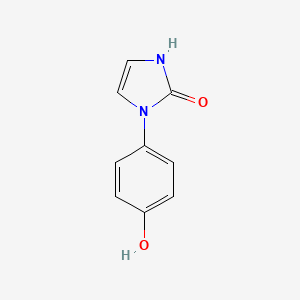

3-(4-hydroxyphenyl)-1H-imidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h1-6,12H,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUGZIQRWQHPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 4 Hydroxyphenyl 1h Imidazol 2 One and Analogous Architectures

Established Synthetic Pathways for Imidazolone (B8795221) Ring Systems

The construction of the imidazolone ring can be achieved through a variety of synthetic strategies, primarily involving multi-component reactions and cyclization methodologies. These approaches offer versatility in accessing a diverse range of substituted imidazolone derivatives.

Multi-component Reaction Approaches for Imidazole (B134444) and Imidazolone Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, thereby minimizing waste and saving time. Several MCRs have been developed for the synthesis of imidazole and imidazolone ring systems. These reactions often provide a high degree of molecular diversity from readily available starting materials.

A notable example is the palladium-catalyzed multi-component reaction of sulfonyl azides, primary amines, and methyl α-isocyanoacetates, which yields tetrasubstituted imidazolone derivatives in good to excellent yields. This method proceeds through sulfonyl guanidine (B92328) intermediates and allows for the construction of new C-C and C-N bonds in a single step under mild conditions.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

| Sulfonyl azide | Primary amine | Methyl α-isocyanoacetate | Palladium | Tetrasubstituted imidazolone | nih.gov |

| Aldehyde | Amine | Isocyanide | Various | Substituted 2-imidazolines/imidazoles | |

| Benzil | Aldehyde | Ammonium acetate | p-Toluenesulfonic acid | Trisubstituted imidazoles |

This table presents examples of multi-component reactions for the synthesis of imidazole and imidazolone derivatives.

Cyclization Reactions in the Formation of Imidazolone Derivatives

Cyclization reactions are fundamental to the formation of heterocyclic systems, including imidazolone derivatives. These reactions typically involve the intramolecular condensation of a linear precursor containing the necessary functionalities to form the five-membered ring.

One common approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. This organo-catalyzed method provides access to both imidazolidin-2-ones and imidazol-2-ones under ambient conditions with excellent chemo- and regioselectivity. The reaction proceeds with short reaction times and tolerates a wide range of substrates. DFT studies suggest that for the formation of imidazol-2-ones, the reaction likely proceeds through a base-mediated isomerization to an allenamide intermediate followed by cyclization.

Another versatile method is the reaction of α-haloketones with urea (B33335) derivatives. This condensation reaction provides a direct route to imidazolone derivatives, where the substitution pattern can be controlled by the choice of the starting materials.

| Precursor Type | Reaction Type | Conditions | Product |

| Propargylic Urea | Intramolecular Hydroamidation | Base-catalyzed (e.g., BEMP) | Imidazol-2-one |

| α-Haloketone and Urea derivative | Condensation/Cyclization | Heat/Base | Imidazolone |

| (2,2-Diethoxyethyl)urea and C-nucleophile | Acid-catalyzed cyclization/substitution | Trifluoroacetic acid | 4-Substituted imidazolidin-2-one |

This table summarizes key cyclization strategies for the synthesis of imidazolone derivatives.

Specific Methodologies for 3-(4-hydroxyphenyl)-1H-imidazol-2-one and its Direct Precursors

While general methods for imidazolone synthesis are well-established, specific procedures for the preparation of this compound are less commonly reported. However, analogous syntheses of N-aryl imidazolones provide valuable insights into potential synthetic routes.

A plausible, though not explicitly documented, synthetic route to this compound could involve the condensation of a suitable 1,2-diamino precursor with a carbonyl-containing compound. For instance, the reaction of a derivative of 1,2-diaminoethane with a reagent providing the C2-carbonyl group in the presence of 4-aminophenol (B1666318) could potentially lead to the desired product. The hypothetical condensation of 3,4-diaminoglyoxime with 4-hydroxybenzaldehyde (B117250) represents a conceptual approach, though the reactivity and selectivity of such a transformation would require experimental validation. The synthesis of a related compound, 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride, has been achieved through a two-step procedure involving a diazabutadiene precursor followed by ring closure with paraformaldehyde and trimethylchlorosilane. nih.gov This suggests that building the imidazole ring from acyclic precursors containing the desired N-aryl substituents is a viable strategy.

Advanced Functionalization and Derivatization Strategies

Once the imidazolone core is constructed, further modifications can be introduced to modulate its properties. These advanced functionalization strategies are crucial for developing analogues with tailored characteristics.

Rational Modification of the Imidazolone Heterocycle

The imidazolone ring possesses several sites amenable to functionalization. The nitrogen atoms and the C4 and C5 carbon atoms of the double bond are the primary targets for modification.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-H arylation of imidazoles and their derivatives. Specifically, the direct C5-arylation of N-substituted imidazoles with aryl chlorides and bromides has been achieved with high regioselectivity. researchgate.net This methodology allows for the introduction of various aryl groups at the C5 position of the imidazole ring. While this has been extensively studied for imidazoles, its application to imidazol-2-ones, particularly N-aryl substituted ones, offers a promising avenue for derivatization. For instance, palladium-catalyzed arylation of N-aminoimidazol-2-ones at the 5-position has been successfully demonstrated. semanticscholar.org

Furthermore, the C4 position of the imidazolone ring can also be functionalized. Palladium-catalyzed direct arylation of imidazolone N-oxides with aryl bromides has been shown to afford 4-aryl imidazolone N-oxides. acs.org This approach highlights the potential for regioselective functionalization of the imidazolone core.

Alkylation of the imidazolone ring, particularly at the N1 position, is another common modification. This can be achieved using various alkylating agents under basic conditions.

| Functionalization Type | Position | Reagents/Catalyst | Product | Reference |

| C-H Arylation | C5 | Aryl halide, Palladium catalyst | 5-Aryl-imidazolone | researchgate.netsemanticscholar.org |

| C-H Arylation | C4 | Aryl bromide, Palladium catalyst (on N-oxide) | 4-Aryl-imidazolone N-oxide | acs.org |

| N-Alkylation | N1 | Alkyl halide, Base | 1-Alkyl-3-aryl-imidazol-2-one |

This table outlines advanced strategies for the functionalization of the imidazolone heterocycle.

Strategic Substitutions on the Phenyl Moiety

Modifying the phenyl ring of this compound allows for the fine-tuning of its chemical properties. This can be achieved through various substitution reactions. While direct electrophilic substitution on the hydroxyphenyl ring can be challenging due to the directing effects of the hydroxyl and imidazolone groups, modern catalytic methods offer powerful alternatives.

One promising approach is the nickel-catalyzed C-H arylation and alkenylation of imidazoles with phenol (B47542) derivatives. nih.govrsc.org This method allows for the direct formation of carbon-carbon bonds at specific positions on the imidazole or the attached phenyl ring, depending on the reaction conditions and the directing groups employed. For instance, a catalytic system of Ni(OTf)₂/dcype in a tertiary alcohol solvent has been shown to be effective for the C-H arylation of imidazoles with phenol derivatives. nih.gov By adapting this methodology, various aryl or alkenyl substituents could potentially be introduced onto the phenyl ring of this compound.

Another strategy involves the functionalization of a pre-substituted aniline (B41778) before its condensation to form the imidazolone ring. For example, starting with a substituted 4-aminophenol, a range of derivatives of this compound with different substituents on the phenyl ring can be synthesized. This approach offers a high degree of control over the final structure of the molecule.

Table 1: Potential Strategies for Phenyl Moiety Substitution

| Strategy | Description | Potential Substituents |

| Nickel-Catalyzed C-H Arylation | Direct coupling of the phenyl ring with aryl halides or phenol derivatives. | Aryl groups |

| Nickel-Catalyzed C-H Alkenylation | Direct coupling of the phenyl ring with enol derivatives. | Alkenyl groups |

| Synthesis from Substituted Precursors | Using a pre-functionalized 4-aminophenol to construct the imidazolone ring. | A wide range of functional groups |

Selective Manipulations of Hydroxy Groups within the Molecular Architecture

The phenolic hydroxyl group in this compound is a key functional group that can be selectively manipulated to create a variety of derivatives. The selective protection and deprotection of this group are crucial steps in the synthesis of more complex molecules. scispace.comacs.orghighfine.comresearchgate.netacs.org

Silyl (B83357) ethers are commonly used protecting groups for phenolic hydroxyls due to their ease of introduction and removal under specific conditions. highfine.comresearchgate.net For example, tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups can be selectively introduced onto the phenolic hydroxyl group. The choice of silylating agent and reaction conditions can allow for selective protection of the phenolic hydroxyl group over other potentially reactive sites in the molecule.

Once protected, other parts of the molecule can be modified. The silyl protecting group can then be selectively removed using fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions, regenerating the hydroxyl group.

Another approach is the direct alkylation or acylation of the hydroxyl group. This can be achieved by reacting this compound with an appropriate alkyl halide or acyl chloride in the presence of a base. The choice of base and solvent is critical to ensure selective O-alkylation or O-acylation over N-alkylation of the imidazolone ring.

Table 2: Methods for Selective Manipulation of the Hydroxy Group

| Method | Reagents and Conditions | Outcome |

| Silylation (Protection) | TBDMSCl, imidazole, DMF | Formation of a silyl ether |

| Desilylation (Deprotection) | TBAF, THF | Regeneration of the hydroxyl group |

| O-Alkylation | Alkyl halide, K₂CO₃, DMF | Formation of an ether derivative |

| O-Acylation | Acyl chloride, pyridine (B92270) | Formation of an ester derivative |

Design and Synthesis of Zwitterionic Imidazolone Derivatives

Zwitterionic compounds, which contain both a positive and a negative charge within the same molecule, often exhibit unique properties such as increased water solubility. The synthesis of zwitterionic derivatives of this compound can be achieved by introducing a charged group onto the imidazolone ring. mdpi.com

A common strategy is to react the imidazolone with a sultone, such as 1,3-propane sultone. This reaction typically proceeds via nucleophilic attack of one of the nitrogen atoms of the imidazolone ring on the sultone, leading to the formation of a zwitterionic product containing a sulfonate group. mdpi.com For example, reacting a derivative of this compound with 1,3-propane sultone in a suitable solvent like THF at reflux can yield the corresponding zwitterionic imidazolone. mdpi.com

The synthesis of these zwitterionic derivatives often starts from a precursor imidazolone, which can be synthesized through a multi-step process. This may involve the condensation of a substituted oxazolone (B7731731) with an appropriate amine. mdpi.com

Table 3: Synthesis of a Zwitterionic Imidazolone Derivative

| Precursor | Reagent | Conditions | Product | Yield |

| (Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one | 1,3-Propane sultone | THF, reflux, 1h | (Z)-3-(4-(4-Hydroxy-3-methoxybenzylidene)-1-(4-hydroxyphenyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)propane-1-sulfonate | 65% mdpi.com |

Synthesis of Imidazolium (B1220033) Salt Precursors with Phenolic Functionalities for Potential Derivatization

Imidazolium salts are important precursors for the synthesis of N-heterocyclic carbenes (NHCs), which have wide applications in catalysis. The synthesis of imidazolium salts with phenolic functionalities opens up possibilities for further derivatization and the creation of novel ligands and catalysts. google.comnih.govd-nb.infonih.govorientjchem.org

A general method for the synthesis of 1,3-diaryl-imidazolium salts involves a two-step process. google.comnih.gov First, a 1,4-diaryl-1,4-diazabutadiene is prepared by the condensation of an aniline derivative with glyoxal. In the case of a phenolic imidazolium salt, a substituted aminophenol would be used as the starting material. The resulting diazabutadiene is then cyclized with a one-carbon source, such as paraformaldehyde, in the presence of an acid, like HCl, to form the imidazolium salt. google.com

Alternatively, unsymmetrical imidazolium salts can be prepared by the quaternization of an N-substituted imidazole with an appropriate alkyl or aryl halide. nih.gov For instance, a phenolic group can be incorporated into the imidazolium salt by starting with a phenol-containing imidazole or by using a phenol-containing alkylating or arylating agent.

Table 4: General Synthesis of Phenolic Imidazolium Salt Precursors

Theoretical and Computational Investigations of 3 4 Hydroxyphenyl 1h Imidazol 2 One Systems

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the intricacies of molecular systems. niscpr.res.in These methods provide a detailed understanding of the electronic structure and spectroscopic properties of compounds like 3-(4-hydroxyphenyl)-1H-imidazol-2-one.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For related chalcone (B49325) derivatives, DFT calculations have been used to determine these energy gaps in various solvent environments. For instance, the energy gap for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was calculated to be 3.753 eV in acetonitrile, 3.750 eV in DMSO, and 3.747 eV in water, indicating slight variations with solvent polarity. niscpr.res.in Analysis of FMOs helps in understanding intramolecular charge transfer, which is vital for the molecule's reactivity. researchgate.netscribd.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. niscpr.res.inbhu.ac.in These maps illustrate the electrostatic potential on the molecule's surface, with different colors representing varying potential values. bhu.ac.in Red regions, indicating negative potential, are susceptible to electrophilic attack, while blue regions, with positive potential, are prone to nucleophilic attack. bhu.ac.inresearchgate.net For similar compounds, MEP analysis has shown that oxygen and nitrogen atoms are often centers of negative potential, making them likely sites for electrophilic interactions. imist.manih.gov

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Nuclear Magnetic Resonance Chemical Shifts, Electronic Absorption Spectra)

Vibrational Frequencies: DFT calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the various vibrational modes observed in experimental spectra. nih.gov For instance, in a study on a related imidazole (B134444) derivative, the O-H stretching vibration was theoretically assigned and compared with experimental data. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results due to the neglect of anharmonicity and the use of finite basis sets. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra and can help in elucidating molecular structures. researchgate.netipb.pt The accuracy of these predictions depends on the level of theory and the basis set used. researchgate.net Comparisons between calculated and experimental chemical shifts for similar heterocyclic compounds have generally shown good correlation. tandfonline.com

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. niscpr.res.inscirp.org This method calculates the energies of electronic transitions, oscillator strengths, and the nature of these transitions (e.g., π→π* or n→π*). niscpr.res.in For a chalcone derivative, TD-DFT calculations in different solvents simulated the UV-Vis features, identifying the types of electronic transitions responsible for the observed absorption bands. niscpr.res.in These theoretical spectra are crucial for understanding the photophysical properties of the compounds. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for exploring the pathways of chemical reactions, identifying intermediate structures, and characterizing transition states. mt.com By mapping the potential energy surface, researchers can determine the most likely mechanism for a given transformation. youtube.commasterorganicchemistry.com For example, in reactions involving imidazole derivatives, DFT calculations can help rationalize the observed regioselectivity by analyzing the stability of possible transition states. researchgate.net This approach provides a molecular-level understanding of why certain products are formed preferentially over others. researchgate.net

Analysis of Solvent Effects and Energetic Behavior (e.g., Onsager Model)

The surrounding solvent can significantly influence a molecule's properties and reactivity. Computational models like the Polarizable Continuum Model (PCM), including the Onsager model, are used to simulate these solvent effects. niscpr.res.intandfonline.com These models treat the solvent as a continuous medium with a specific dielectric constant. niscpr.res.in Studies on related compounds have shown that properties like total energy and polarizability change with the polarity of the solvent. For example, the total energy of 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate was found to decrease as the solvent polarity increased. tandfonline.com Similarly, the polarizability of a chalcone derivative was predicted to be higher in water compared to less polar solvents, indicating a stronger response to an external electric field in a more polar environment. niscpr.res.in

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govugm.ac.id

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. ugm.ac.idmdpi.com These studies are fundamental in drug discovery for identifying potential drug candidates. nih.gov For various imidazole derivatives, docking studies have been conducted to explore their inhibitory potential against different enzymes. nih.govugm.ac.id These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, molecular modeling of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides with the enzyme CYP24A1 showed that the imidazole nitrogen forms a crucial interaction with the heme iron in the active site. nih.gov The binding affinity values obtained from these studies provide a quantitative measure of how strongly the ligand is predicted to bind to the target. researchgate.netugm.ac.id

Development and Refinement of Pharmacophore Models

Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For systems involving the this compound scaffold, both ligand-based and structure-based pharmacophore models are employed to guide the discovery of novel derivatives with enhanced biological activity. nih.govijper.org These models are crucial for virtual screening of large compound libraries and for designing new chemical entities with desired therapeutic profiles. nih.gov

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com These models are constructed by aligning a set of active molecules and extracting the common chemical features responsible for their activity. mdpi.com For scaffolds related to the imidazolone (B8795221) core, pharmacophore models have been successfully developed for various targets, including protein kinases. For instance, a pharmacophore model developed for epidermal growth factor receptor (EGFR) inhibitors featuring an imidazole core identified two aromatic rings, two hydrophobic features, and one hydrogen bond donor as critical for activity. nih.gov

Structure-based models, conversely, are derived from the crystallographic structure of a target protein in complex with a ligand. nih.gov This approach allows for the identification of key interaction points within the receptor's binding site. ijper.org For various kinase targets inhibited by imidazole-containing compounds, pharmacophore features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.govnih.gov The development process involves generating a set of pharmacophore hypotheses and scoring them based on statistical parameters to identify the model with the best predictive power. nih.gov The validity of a generated pharmacophore model is often assessed by its ability to distinguish active from inactive compounds in a database. mdpi.com

The table below summarizes representative pharmacophoric features identified in studies of inhibitors containing imidazole or imidazolone scaffolds targeting various protein kinases.

| Target Protein | Key Pharmacophoric Features Identified | Reference |

| Epidermal Growth Factor Receptor (EGFR) | 2 Aromatic Rings, 2 Hydrophobic areas, 1 Hydrogen Bond Donor | nih.gov |

| Spleen Tyrosine Kinase (SYK) | Hydrogen Bond Acceptors, Hydrogen Bond Donors, Hydrophobic groups, Aromatic Rings | nih.gov |

| Tyrosine Protein Kinase JAK-2 | Electronegative, Electropositive, Hydrophobic, and Shape features | nih.gov |

Conformational Analysis and Structural Stability Predictions

Conformational analysis is a critical computational method used to determine the preferred three-dimensional arrangement of a molecule, which is fundamental to its stability and biological activity. For this compound and its derivatives, understanding the rotational barriers around single bonds and the resulting stable conformers is essential for predicting how the molecule will interact with its biological target.

Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for these investigations. A common method involves performing a Potential Energy Surface (PES) scan by systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step. nih.gov This process identifies low-energy conformations (local and global minima) that are most likely to exist. nih.gov

The table below shows an example of results from a PES scan for a related imidazole derivative (HMY), illustrating how different conformers are identified based on their relative energies. nih.gov

| Conformers (HMY) | Dihedral Angle (N30-C31-C34-N37) | Energy (Hartree) | Relative Energy (kcal/mol) |

| Global Minimum | 178.6° | -1313.87821 | 0.00 |

| Local Minimum 1 | -60.0° | -1313.87323 | 3.12 |

| Local Minimum 2 | 60.0° | -1313.87299 | 3.28 |

| Local Minimum 3 | -11.4° | -1313.86981 | 5.27 |

Computational Analysis of Non-covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Non-covalent interactions are the primary forces governing molecular recognition and the binding of a ligand to its biological target. For this compound, key non-covalent interactions include hydrogen bonds, π-π stacking, and van der Waals forces. nih.govnih.gov The hydroxyphenyl group provides a hydrogen bond donor (hydroxyl group) and an aromatic ring for π-π and C-H⋯π interactions, while the imidazol-2-one core contains hydrogen bond donors (N-H) and acceptors (C=O), as well as its own π-system.

The following table details the percentage contribution of major intermolecular contacts for the related compound 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, as determined by Hirshfeld surface analysis. nih.gov

| Type of Intermolecular Contact | Contribution to Hirshfeld Surface |

| H···H | 48.7% |

| C···H / H···C | 28.9% |

| O···H / H···O | 13.3% |

| N···H / H···N | 6.9% |

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. biointerfaceresearch.com For derivatives of the this compound scaffold, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. frontiersin.orgmdpi.com These approaches are used to understand the structural requirements for activity and to predict the potency of newly designed compounds. frontiersin.org

The 3D-QSAR modeling process begins with the alignment of a training set of molecules with known activities. researchgate.net The aligned molecules are then placed in a 3D grid, and steric and electrostatic interaction fields are calculated at each grid point. mdpi.com Statistical techniques, such as Partial Least Squares (PLS), are used to derive a correlation between the variations in these fields and the variations in biological activity. researchgate.net CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. frontiersin.org

The predictive power of a QSAR model is evaluated using statistical metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). researchgate.net A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. frontiersin.org Numerous 3D-QSAR studies on imidazole and imidazolone derivatives targeting various enzymes, such as Bruton's tyrosine kinase (BTK) and Tyrosine threonine kinase (TTK), have yielded statistically robust models. frontiersin.orgresearchgate.net For example, a Gaussian-based 3D-QSAR model for BTK inhibitors showed a q² of 0.67 and an r² of 0.93, while a CoMSIA model for TTK inhibitors yielded a q² of 0.690 and an r² of 0.767. frontiersin.orgresearchgate.net The contour maps generated from these models provide visual guidance on which regions of the molecule can be modified to enhance or reduce activity. frontiersin.org

The table below presents statistical validation parameters from various 3D-QSAR studies performed on different classes of inhibitors containing an imidazole or imidazolone core.

| Inhibitor Class / Target | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated) | Reference |

| 8-Amino-imidazo[1,5a]pyrazine / BTK | Gaussian-based 3D-QSAR | 0.67 | 0.93 | researchgate.netjapsonline.com |

| 1H-Pyrrolo[3,2-c]pyridine / TTK | CoMSIA | 0.690 | 0.767 | frontiersin.org |

| 1,3,4-oxadiazol-2-one / FAAH | CoMFA | 0.61 | 0.98 | mdpi.com |

| Alkanoic acid esters / HPPD | CoMFA | 0.779 | 0.989 | nih.gov |

Biological Activities and Mechanistic Investigations of 3 4 Hydroxyphenyl 1h Imidazol 2 One Derivatives

Enzyme Inhibition Studies

The interaction of 3-(4-hydroxyphenyl)-1H-imidazol-2-one derivatives with various enzymes has been a primary area of research, revealing potent inhibitory activities against several key targets involved in inflammation, cell cycle regulation, and metabolic processes.

Inhibition of Inflammatory Enzymes (e.g., ALOX15)

Arachidonate 15-lipoxygenase (ALOX15) is an enzyme that plays a significant role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory pathways. nih.gov The expression of ALOX15 is associated with various inflammatory conditions, and its inhibition is considered a potential therapeutic strategy. nih.govnih.gov Research into specific inhibitors for ALOX15 and its isoform ALOX15B has identified compounds with micromolar potency and high selectivity over other lipoxygenases and cyclooxygenases. frontiersin.org While the broad class of imidazole-containing compounds has been explored for anti-inflammatory properties, specific studies detailing the direct inhibition of ALOX15 by this compound derivatives are an emerging area of investigation. The functional role of ALOX15 in regulating T-cell differentiation and its pro-resolving functions further underscore its importance as a therapeutic target. nih.gov

Modulation of Kinase Activity (e.g., Mitogen-Activated Protein Kinase, Cyclin-Dependent Kinase-8)

The modulation of kinase activity is a critical mechanism through which imidazolone (B8795221) derivatives exert their biological effects. These enzymes are central to cellular signaling pathways that control cell growth, differentiation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Inhibition: Pyridinylimidazol-2-ones, which are structurally related to the core compound of interest, have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response cascade. acs.orgresearchgate.net Certain derivatives exhibit inhibitory activity in the low double-digit nanomolar range. acs.org For instance, the introduction of an amino group at the pyridine (B92270) C2 position of the imidazol-2-one structure can increase inhibitory activity, with some compounds showing IC50 values as low as 23 nM. acs.orgresearchgate.net Furthermore, 1,2,4-trisubstituted imidazolinone derivatives have been designed as dual inhibitors of p38αMAPK and ERK1/2, demonstrating IC50 values in the nanomolar range against these targets. nih.gov

Cyclin-Dependent Kinase-8 (CDK8) Inhibition: CDK8, a component of the Mediator complex, plays a role in transcriptional regulation and is implicated in various cancers. While some steroidal compounds have shown potent ATP-competitive inhibition of CDK8 with IC50 values as low as 15 nM, research has also explored other scaffolds. nih.gov Phenylaminoquinoline derivatives have been evaluated for their inhibitory activity against the CDK8/CycC complex, with some analogues showing submicromolar potency (IC50 = 0.639 µM). researchgate.net The inhibition of CDK8 by specific this compound derivatives is a subject of ongoing research to establish their potential in this area. In broader studies, pharmacological inhibition of Mediator kinases has been shown to suppress AML cell proliferation. nih.gov

| Derivative Class | Kinase Target | IC50 Value |

| Pyridinylimidazol-2-one (e.g., 5a) | p38α MAP kinase | 23 nM acs.orgresearchgate.net |

| Imidazolinone (e.g., 6d) | p38αMAPK | 4.5 nM nih.gov |

| Imidazolinone (e.g., 6d) | ERK1 | 25.0 nM nih.gov |

| Imidazolinone (e.g., 6d) | ERK2 | 3.2 nM nih.gov |

| Phenylaminoquinoline (e.g., 5d) | CDK8/CycC | 0.639 µM researchgate.net |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives containing the imidazole (B134444) scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Studies on various imidazole-based compounds, including uracil (B121893) derivatives and thienobenzo-triazoles, have reported significant inhibitory activities. nih.govresearchgate.net For example, certain uracil derivatives have shown IC50 values as low as 0.088 µM for AChE and 0.137 µM for BChE. nih.gov Similarly, some carbamate (B1207046) derivatives have demonstrated potent and selective inhibition of BChE, with IC50 values in the sub-micromolar range (e.g., 0.12 ± 0.09 μM). researchgate.net The development of selective inhibitors is a key research goal to minimize side effects. nih.gov

| Derivative Class | Enzyme Target | IC50 Value |

| Uracil Derivative (Compound 4) | AChE | 0.088 µM nih.gov |

| Uracil Derivative | BChE | 0.137 to 0.544 µM nih.gov |

| Carbamate (Compound 1) | BChE | 0.12 ± 0.09 µM researchgate.net |

| Carbamate (Compound 7) | BChE | 0.38 ± 0.01 µM researchgate.net |

| Thienobenzo-triazolium salt (Compound 23) | BChE | Nanomolar range researchgate.net |

Other Enzymatic Targets (e.g., Aromatase, α-Amylase, α-Glucosidase)

Aromatase Inhibition: Aromatase (CYP19) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. rasayanjournal.co.incumhuriyet.edu.tr Its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. rasayanjournal.co.inamazonaws.com Imidazole derivatives are a well-established class of nonsteroidal aromatase inhibitors, where the nitrogen atom of the imidazole ring interacts with the heme iron of the enzyme. rasayanjournal.co.inresearchgate.net Various imidazole-containing scaffolds, including those combined with chalcones and carbamates, have been synthesized and evaluated. rasayanjournal.co.innih.gov For instance, certain imidazole-chalcone derivatives have shown potent aromatase inhibitory activity with IC50 values as low as 2.76 ± 0.83 µM, comparable to the standard drug Letrozole. rasayanjournal.co.in

α-Amylase and α-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an important strategy for managing type 2 diabetes. nih.gov A wide range of imidazole derivatives have demonstrated significant inhibitory potential against these enzymes. nih.govnih.govbohrium.comsemanticscholar.org For example, 4,5-diphenylimidazole-2-thione exhibited non-competitive inhibition with Ki values of 6.5 x 10^-5 M for α-amylase and 3.5 x 10^-5 M for α-glucosidase. nih.govbohrium.com Other studies on indazole derivatives have reported IC50 values ranging from 15.04 ± 0.05 to 76.70 ± 0.06 µM for α-amylase and 16.99 ± 0.19 to 77.97 ± 0.19 µM for α-glucosidase. nih.gov

| Derivative | Enzyme Target | Inhibition Value (Ki or IC50) | Type of Inhibition |

| 4,5-diphenylimidazole-2-thione | α-Amylase | Ki = 6.5 x 10⁻⁵ M nih.govbohrium.com | Non-competitive |

| 4,5-diphenylimidazole-2-thione | α-Glucosidase | Ki = 3.5 x 10⁻⁵ M nih.govbohrium.com | Non-competitive |

| Indazole Derivatives | α-Amylase | IC50 = 15.04 - 76.70 µM nih.gov | N/A |

| Indazole Derivatives | α-Glucosidase | IC50 = 16.99 - 77.97 µM nih.gov | N/A |

| Imidazole-Chalcone (Compound 3gA) | Aromatase | IC50 = 2.76 ± 0.83 µM rasayanjournal.co.in | N/A |

Receptor Binding and Functional Modulation

Beyond enzyme inhibition, derivatives of this compound have been explored for their ability to bind to and modulate the function of key cellular receptors, particularly within the opioid system.

Opioid Receptor Interactions (Delta, Mu, Kappa)

The opioid receptor system, comprising delta (δ), mu (µ), and kappa (κ) receptors, is a critical target for pain management.

Delta (δ) Opioid Receptor: The delta-opioid receptor has emerged as a promising target for developing new pain therapies with potentially fewer side effects than traditional mu-opioid agonists. A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been identified as potent and selective delta-opioid agonists. One of the most effective compounds from this series demonstrated a Ki of 18 nM for the delta receptor and was over 258-fold and 28-fold selective over mu and kappa receptors, respectively. This compound acted as a full agonist with an EC50 value of 14 nM.

Mu (µ) Opioid Receptor: The mu-opioid receptor is the primary target for many conventional analgesic drugs. researchgate.net The binding affinity of various compounds, including fentanyl and its derivatives, to this receptor is well-documented. nih.govresearchgate.netnih.gov Research on fentanyl-derived hybrid molecules incorporating an imidazoline (B1206853) binding site ligand has shown remarkable affinities in the nanomolar range for the mu-opioid receptor. researchgate.net

Kappa (κ) Opioid Receptor: The kappa opioid receptor is involved in analgesia, mood regulation, and addiction. Imidazodiazepines have been identified as novel KOR ligands, with some exhibiting high selectivity among the different opioid receptors.

Adrenergic Receptor Affinities (α1, α2)

The affinity of compounds for adrenergic receptors (adrenoceptors), specifically the α1 and α2 subtypes, is crucial in determining their potential physiological effects, such as the regulation of blood pressure. nih.gov The α2-adrenoceptors are subdivided into α2A, α2B, and α2C subtypes. nih.gov Research into the affinity of various ligands for these human receptor subtypes often utilizes whole cell binding assays with radioligands like ³H-rauwolscine. nih.gov Such studies allow for a direct comparison of ligand affinity across different receptor subtypes. nih.gov

While extensive research exists on ligands for α-adrenoceptors, specific binding affinity data for this compound derivatives is not extensively detailed in the reviewed literature. However, the methodologies for determining such affinities are well-established. For instance, the binding properties of radiolabeled antagonists like [³H]RX821002 have been characterized for various α-2 adrenergic subtypes, establishing KD values in the nanomolar range for α-2A, α-2B, α-2C, and α-2D receptors. nih.gov Compounds with an imidazole or imidazoline structure are known to interact with these receptors, necessitating empirical evaluation of novel derivatives to determine their specific binding profiles. nih.govuobaghdad.edu.iq

Below is a table illustrating the binding affinities of a reference antagonist for various α-2 adrenoceptor subtypes, showcasing typical data obtained in such studies.

| Receptor Subtype | Tissue/Cell Line | Radioligand | KD Value (nM) |

| α-2A | CHO-C10 cells | [³H]RX821002 | 0.29 |

| α-2B | Neonatal rat lung | [³H]RX821002 | 1.05 |

| α-2C | OK cells | [³H]RX821002 | 0.37 |

| α-2D | Bovine pineal gland | [³H]RX821002 | 0.19 |

| This table presents data for the reference compound [³H]RX821002 to illustrate typical binding affinities for α-2 adrenoceptor subtypes. nih.gov |

Imidazoline Binding Sites (IBS) Modulation

Imidazoline binding sites (IBS) are distinct from adrenergic receptors and have been a subject of significant research since their discovery. nih.gov These sites are classified into at least two main subtypes, I₁ and I₂, based on their affinity for different radioligands. nih.gov The imidazol-2-one scaffold is a key chemical feature for ligands that interact with these sites. Various chemical families, including imidazolines, guanidines, and 2-aminoimidazolines, have been reported as IBS ligands. nih.gov

The modulation of IBS by derivatives of this compound would be assessed through competitive binding assays. These experiments determine a compound's ability to displace a known radioligand from the binding site. For example, studies have used [³H]clonidine and [³H]idazoxan to characterize IBS in different tissues. nih.gov The affinity of ligands can vary significantly between species and tissues, highlighting the heterogeneity of these binding sites. nih.gov While specific modulation data for this compound is not detailed, the core imidazole structure suggests potential interaction with IBS, warranting further investigation.

Estrogen Receptor (ER) Binding Profiling

The estrogen receptor (ER) is capable of binding a wide variety of nonsteroidal ligands, which often feature a bis(4-hydroxyphenyl) motif to mimic the structure of estradiol (B170435). nih.gov This structural feature is present in the this compound core, suggesting a potential for ER binding. The affinity of novel compounds for the ER is typically evaluated using competitive binding assays against a radiolabeled ligand, often estradiol, to determine the relative binding affinity (RBA). nih.gov

| Compound Class | Key Structural Feature | Receptor Target | Relative Binding Affinity (RBA%)* |

| Isoxazole Derivatives | 3,5-bis(4-hydroxyphenyl) | ERα-LBD | 1.3 - 16.4 |

| Isoflavone Derivatives | 3-(4-hydroxyphenyl) | ERα and ERβ | Low affinities reported |

| RBA values are relative to estradiol (100%). Data is from studies on structurally related compounds to infer potential activity. nih.govnih.gov |

Sigma Receptor Affinity (σ1, σ2)

Sigma receptors, comprising σ1 and σ2 subtypes, are unique proteins found in the central nervous system and peripheral tissues. nih.govnih.gov The σ1 receptor, in particular, has been identified as a ligand-regulated molecular chaperone in the endoplasmic reticulum. nih.gov Ligands for sigma receptors have shown potential in neuroprotection and other therapeutic areas. nih.gov

The affinity of novel compounds for sigma receptors is determined through radioligand binding assays. While specific data for this compound derivatives are not available, research on other compounds demonstrates the principles of affinity and selectivity. For example, various novel compounds have been evaluated for their affinity at sigma and dopamine (B1211576) receptors, with some showing high nanomolar affinity for the σ1 receptor while having low affinity for the σ2 subtype. nih.gov The chemical structure of a ligand dictates its binding profile. The evaluation of this compound derivatives would be necessary to establish their specific affinities for σ1 and σ2 receptors and to understand their potential as selective ligands.

Anti-infective Applications

Antibacterial Efficacy Against Bacterial Strains

Derivatives of imidazole are recognized for their potential as antimicrobial agents. nih.govnih.gov The antibacterial efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

In a study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the subject compound, structure-dependent antimicrobial activity was observed against multidrug-resistant bacterial pathogens. nih.gov Some derivatives showed weak or no activity, while others displayed significant antibacterial effects. nih.gov For instance, certain synthesized compounds exhibited activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov Another study on a synthesized imidazole derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, also found that Gram-positive bacteria were more susceptible than Gram-negative bacteria. researchgate.net However, some imidazole derivatives have been shown to be effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

The table below summarizes the antibacterial activity of a representative novel imidazole derivative from the literature.

| Bacterial Strain | Type | Activity (Inhibition Zone mm) | MIC (mg/ml) |

| Staphylococcus aureus | Gram-positive | 19 | 1 |

| Streptococcus pyogenes | Gram-positive | 17 | 2 |

| Bacillus subtilis | Gram-positive | 15 | 2 |

| Escherichia coli | Gram-negative | Resistant | >7 |

| Klebsiella pneumoniae | Gram-negative | 10 | 5 |

| This table presents representative data for the imidazole derivative 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid. researchgate.net |

Antifungal Properties

The imidazole core is a well-known pharmacophore in many antifungal drugs. mdpi.commdpi.com Consequently, new derivatives are often evaluated for their activity against pathogenic fungi, including various Candida and Aspergillus species.

Research into imidazole-containing chalcones has shown them to be effective against Aspergillus fumigatus. mdpi.commdpi.com The antifungal mechanism of imidazoles often involves the inhibition of lanosterol (B1674476) 14α-demethylase, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com Other studies on 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives also demonstrated in vitro activity against pathogenic yeasts, dermatophytes, and molds. nih.gov

| Fungal Strain | Compound Series | Result |

| Drug-resistant Candida species | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | No antifungal activity |

| Aspergillus fumigatus | Imidazole-containing chalcones | Effective |

| Candida albicans | 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes | Active |

| Candida utilis | 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Susceptible at MIC 7 mg/ml |

| This table summarizes findings from various studies on different classes of imidazole derivatives. nih.govresearchgate.netmdpi.commdpi.comnih.gov |

Antimycobacterial Activity

Derivatives of imidazole have been a subject of investigation for their potential as antimycobacterial agents. Research has demonstrated that certain synthetic derivatives exhibit noteworthy activity against various mycobacterial strains. For instance, a series of N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives were synthesized and evaluated for their in vitro antimycobacterial effects. These compounds displayed moderate activity against Mycobacterium tuberculosis H37Ra and significant activity against several non-tuberculous mycobacteria (NTM) strains. nih.gov

Similarly, another study focused on 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives. These compounds were also tested for their in vitro antimycobacterial properties and showed interesting antitubercular activity against the Mycobacterium tuberculosis H37Rv reference strain. nih.gov Furthermore, modifications of the thiosemicarbazide (B42300) core, which can be cyclized to form structures like 1,2,4-triazoles, have been explored for antimycobacterial potential. mdpi.com Studies have shown that imidazole-thiosemicarbazide derivatives can exhibit significant, concentration-dependent antimycobacterial activity. mdpi.com One particular derivative, after demonstrating antimycobacterial effects and low cytotoxicity, was selected for further assays within infected macrophages. mdpi.com

The following table summarizes the findings from selected studies on the antimycobacterial activity of imidazole derivatives.

| Derivative Class | Target Strain(s) | Activity Level |

| N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazones | Mycobacterium tuberculosis H37Ra, various NTMs | Moderate against H37Ra, Significant against NTMs |

| 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazoles | Mycobacterium tuberculosis H37Rv | Interesting |

| Imidazole-thiosemicarbazides | Mycobacterium tuberculosis | Significant, concentration-dependent |

Antiviral Investigations

The imidazole scaffold is a key component in a variety of compounds investigated for antiviral properties. nih.gov Research has explored the efficacy of imidazole derivatives against a wide range of viruses, including human immunodeficiency virus (HIV), coronaviruses, and herpes simplex virus (HSV). nih.govnih.gov

One area of investigation has been the inhibition of the interaction between the HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75), a crucial step in the viral replication cycle. A compound identified through high-throughput screening, 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid, was found to be a selective inhibitor of this interaction. nih.gov Further structure-activity relationship (SAR) studies led to the synthesis of a library of 5-carbonyl-1H-imidazole-4-carboxamide inhibitors. nih.gov In a separate study, a series of imidazole thioacetanilide (B1681303) derivatives were synthesized and screened for anti-HIV activity, with some compounds showing potent inhibition of HIV-1. nih.gov

The antiviral potential of imidazole derivatives extends to other viral families. A series of 2-(substituted phenyl)-1H-imidazole and related methanone (B1245722) derivatives were evaluated against several virus strains, including vaccinia virus (VV), HSV-1, HSV-2, Coxsackie virus B4, and respiratory syncytial virus (RSV). nih.gov For activity against the vaccinia virus, the N-hydroxy group on the imidazole ring was determined to be essential. nih.gov Additionally, docking studies have been performed on imidazole analogs attached to 7-chloro-4-aminoquinoline, investigating their potential binding to the main protease of SARS-CoV-2, suggesting a potential mechanism for antiviral activity against coronaviruses. nih.gov

The table below presents a summary of antiviral investigations involving imidazole derivatives.

| Virus Target | Derivative/Approach | Key Finding |

| Human Immunodeficiency Virus (HIV) | 4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic acid derivatives | Inhibition of LEDGF/p75 and HIV-1 IN interaction. nih.gov |

| HIV-1 | Imidazole thioacetanilide derivatives | Potent inhibition compared to reference drugs. nih.gov |

| Vaccinia Virus (VV), HSV-1/2, RSV, etc. | 2-(Substituted phenyl)-1H-imidazole derivatives | Broad-spectrum antiviral activity; N-hydroxy group crucial for VV. nih.gov |

| Human Coronavirus (229E), Influenza, etc. | 2-(R-phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one series | Selected compounds showed considerable activity against various viruses. nih.gov |

| SARS-CoV-2 Main Protease | Imidazole analogs with 7-chloro-4-aminoquinoline | Docking studies suggest greater binding energy than reference drugs. nih.gov |

In Vitro Anti-proliferative and Cytotoxic Effects in Cell Lines

Imidazole derivatives have been extensively studied for their anti-proliferative and cytotoxic effects against various human cancer cell lines. These investigations have identified several promising compounds with significant activity.

For example, a series of 4-acetylphenylamine-based imidazole derivatives were synthesized and tested against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov Among these, 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one was identified as a promising anticancer agent, showing notable cytotoxicity. nih.gov Specifically, this compound and another, 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one, were most selective against PPC-1 and U-87 cell lines, with EC50 values ranging from 3.1 to 47.2 µM. nih.gov

Another study focused on 2,4,5-triphenyl-1H-imidazole derivatives evaluated against the human non-small cell lung carcinoma A549 cell line. imedpub.com The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) was found to be the most promising, with an IC50 of 15 µM and inhibiting the growth of 90.33% of the cancer cells. imedpub.com Further research highlighted that imidazole-based compounds can induce cell cycle arrest in the G2/M phase and promote cellular senescence in A549 cells. rsc.org

The cytotoxic potential of chalcone (B49325) derivatives, which can incorporate the 3-(4-hydroxyphenyl) moiety, has also been explored. A series of (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones were evaluated against human ovarian (A2780), breast (MCF-7), and prostate (PC-3, LNCaP) cancer cell lines. marmara.edu.tr Several of these compounds significantly reduced cell viability by 50–98% at concentrations of 50 and 100 µM. marmara.edu.tr

The table below summarizes the cytotoxic activity of selected imidazole derivatives against various cancer cell lines.

| Derivative Class | Cell Line(s) | Most Active Compound(s) | Activity (IC50/EC50) |

| 4-Acetylphenylamine-based imidazoles | PPC-1 (Prostate), U-87 (Glioblastoma) | 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | 3.1 - 47.2 µM |

| 4-Acetylphenylamine-based imidazoles | PPC-1 (Prostate), U-87 (Glioblastoma) | 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | 3.1 - 47.2 µM |

| 2,4,5-Triphenyl-1H-imidazoles | A549 (Lung) | 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | 15 µM |

| (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones | A2780 (Ovarian), MCF-7 (Breast), PC-3, LNCaP (Prostate) | Compounds 8, 9, 10, 11 | 50-98% viability reduction at 50-100 µM |

| Imidazole–thiadiazole hybrids | HEPG2-1 (Liver) | Compounds with specific substitutions (e.g., 2-thienyl, 2-furyl) | 0.86 - 1.44 µM |

Anti-inflammatory and Analgesic Potential

Derivatives of this compound have been investigated for their potential to mitigate inflammation and pain. The core structure is related to chalcones, a subclass of flavonoids known for their anti-inflammatory properties. nih.gov

One study investigated a synthetic chalcone derivative, 3-(4-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (TI-I-175), for its effect on the expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in inflammation. nih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, TI-I-175 potently inhibited MCP-1 mRNA expression without causing significant cytotoxicity. nih.gov The mechanism was found to involve the suppression of activator protein-1 (AP-1) transcriptional activation, likely through the inhibition of Akt phosphorylation and a decrease in reactive oxygen species (ROS) production. nih.gov The para-hydroxyphenyl moiety was noted as being particularly effective for anti-inflammatory responses. nih.gov

Other research on imidazole derivatives has also pointed to anti-inflammatory effects. A novel series of substituted imidazole derivatives were synthesized and evaluated using the rat paw edema model, a standard in vivo test for anti-inflammatory activity. wjpps.com Certain compounds were found to be potent when compared to the standard drug, diclofenac (B195802) sodium. wjpps.com Flurbiprofen-based oxadiazole derivatives, which are structurally distinct but share the goal of targeting inflammation, also showed remarkable anti-inflammatory activity in a carrageenan-induced paw edema assay in mice, with some compounds exhibiting inhibition rates comparable to flurbiprofen (B1673479) itself. nih.gov

The analgesic potential of related heterocyclic compounds has also been explored. In a study of pyrrolidine-2,5-dione-acetamide derivatives, which were primarily assessed for anticonvulsant activity, promising compounds were also investigated for antinociceptive effects in the formalin model of tonic pain. mdpi.com One compound, in particular, showed significant analgesic activity in the second phase of the formalin test, reducing the duration of the pain response by up to 74%. mdpi.com

| Compound/Derivative Class | Model System | Key Anti-inflammatory/Analgesic Finding |

| 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (TI-I-175) | LPS-stimulated RAW 264.7 macrophages | Potently inhibited MCP-1 expression via suppression of ROS and Akt/AP-1 signaling. nih.gov |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)-3,1-substituted phenyl-1H-pyrazole | Rat Paw Edema | One compound found to be most potent compared to standard drug diclofenac sodium. wjpps.com |

| Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema in mice | Edema inhibition rates up to 88.33%, comparable to flurbiprofen (90.01%). nih.gov |

| Pyrrolidine-2,5-dione-acetamide derivatives | Formalin model of tonic pain in mice | Significant reduction in pain response (up to 74%) in the inflammatory phase. mdpi.com |

Antioxidant Activity and Modulation of Oxidative Stress

The 4-hydroxyphenyl group within the target compound is a key structural feature often associated with antioxidant activity. This phenolic moiety can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. nih.govresearchgate.net

Studies on cyclic nitrones of the imidazole series containing a sterically hindered phenol group have highlighted their promise for antioxidant applications. nih.govresearchgate.net These compounds can act as free-radical scavengers, trapping cytotoxic reactive oxygen species (ROS) that accumulate under conditions of oxidative stress. nih.govresearchgate.net The antioxidant activity of 1-hydroxy-2,5-dihydroimidazoles and 4H-imidazole 3-oxides was found to increase as the steric bulk of alkyl substituents on the phenol group decreased. nih.govresearchgate.net These molecules possess multiple antiradical centers, including the phenolic hydroxyl group, the N-hydroxy group, and the C-2 hydrogen of the imidazole ring. nih.gov

Chalcone derivatives containing a 4-hydroxyphenyl group are also recognized for their potent antioxidant properties. nih.gov The compound 3-(4-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrated a significant ability to decrease ROS production induced by lipopolysaccharides in macrophages. nih.gov This reduction in oxidative stress is a key part of its anti-inflammatory mechanism. nih.gov

Further research into other heterocyclic systems has reinforced the antioxidant potential of related structures. Novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds were synthesized and evaluated, with all showing important antioxidant activity, in some cases superior to standard references like ascorbic acid and Trolox. mdpi.com Similarly, various 1,2,4-triazole (B32235) derivatives have been screened for their ability to affect lipid peroxidation, with some compounds showing pronounced antioxidant activity. zsmu.edu.ua

The table below details the antioxidant activities of various related compounds.

| Compound/Derivative Class | Assay/Model System | Key Antioxidant Finding |

| 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides | Free-radical scavenging assays | Act as potent radical scavengers; activity influenced by steric hindrance on the phenol group. nih.govresearchgate.net |

| 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | LPS-stimulated RAW 264.7 macrophages | Significantly decreased ROS production. nih.gov |

| 3,4-Dihydroxyphenyl-thiazole-coumarin hybrids | DPPH, ABTS, TAC, FRAP, CUPRAC assays | Showed important antioxidant activity, often superior to ascorbic acid and Trolox. mdpi.com |

| 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | Non-enzymatic lipid peroxidation inhibition | The most pronounced antioxidant activity among 45 related compounds, reducing TBA-AP levels by 42.50%. zsmu.edu.ua |

Neurobiological Activities (e.g., Antiepileptic, Anticonvulsant)

The imidazole ring is a structural component of various compounds that have been investigated for neurobiological activities, particularly as anticonvulsant agents.

A study on a series of 1,2,4-trisubstituted-1H-imidazole derivatives showed that the majority of the synthesized compounds exhibited anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) screening models in mice. nih.gov One compound, in particular, demonstrated potent activity comparable to the standard drugs phenytoin (B1677684) and carbamazepine. nih.gov

Other heterocyclic systems have also been a focus of anticonvulsant research. For instance, two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com Most of the tested compounds showed potential anticonvulsant activity, with some providing up to 100% protection against seizures at a dose of 150 mg/kg. mdpi.com

Derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one have also been synthesized and tested for anticonvulsant properties. nih.gov In vivo tests, including MES and scMet (subcutaneous Metrazol) assays, identified specific derivatives that were highly active. One compound was particularly effective in the scMet test, while another was found to be protective against MES-induced seizures. nih.gov Similarly, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in MES, 6 Hz, and scPTZ seizure tests. mdpi.com The most active substance showed a more beneficial ED50 and protective index than the reference drug valproic acid in both the MES and 6 Hz tests. mdpi.com

The following table summarizes the findings of anticonvulsant activity in various studies.

| Derivative Class | Seizure Model(s) | Key Finding |

| 1,2,4-Trisubstituted-1H-imidazoles | MES, sc-PTZ | Majority of compounds showed activity; one was comparable to phenytoin and carbamazepine. nih.gov |

| 2,3-Disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | Most compounds showed potential anticonvulsant activity, with up to 100% protection. mdpi.com |

| 3-Hydroxy-6-methyl-2-substituted 4H-pyran-4-ones | MES, scMet | Specific derivatives showed high activity in either the scMet or MES test. nih.gov |

| 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES, 6 Hz, scPTZ | Most active compound had a more beneficial ED50 than valproic acid in MES and 6 Hz tests. mdpi.com |

| 1,3,4-Oxadiazole derivatives | MES, PTZ-induced seizures | Two compounds showed the most increased in vivo anticonvulsant activity compared to reference drugs. researchgate.net |

Detailed Mechanistic Pathways of Biological Action

The diverse biological activities of this compound and its derivatives are underpinned by a variety of molecular mechanisms targeting specific cellular pathways.

Anti-inflammatory and Antioxidant Mechanisms: The anti-inflammatory action of related chalcone derivatives, such as 3-(4-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is linked to the modulation of intracellular signaling cascades. This compound was found to suppress the production of reactive oxygen species (ROS) and inhibit the phosphorylation of Akt. nih.gov This upstream inhibition prevents the transcriptional activation of activator protein-1 (AP-1), a key regulator of pro-inflammatory genes like monocyte chemoattractant protein-1 (MCP-1). nih.gov The antioxidant effect, central to this process, stems from the ability of the phenolic hydroxyl group to scavenge free radicals. nih.govresearchgate.net

Anticancer Mechanisms: The anti-proliferative effects of imidazole derivatives involve the induction of apoptosis and the disruption of the cell cycle. rsc.org For example, certain imidazole compounds cause cell cycle arrest in the G2/M phase and induce cellular senescence in non-small cell lung cancer cells. rsc.org Other studies suggest that imidazole derivatives can act as enzyme inhibitors, with some designed as potential inhibitors of the epidermal growth factor receptor (EGFR), a critical enzyme in cell cycle governance. nih.gov For flurbiprofen-based oxadiazole derivatives, molecular docking studies confirmed stable interactions with the COX-2 binding site, suggesting a mechanism similar to established non-steroidal anti-inflammatory drugs that can also be relevant in certain cancers. nih.gov

Neurobiological Mechanisms: The anticonvulsant activity of various heterocyclic compounds, including those with an imidazole-like core, is often attributed to their interaction with neurotransmitter receptors and ion channels. In silico and in vivo studies of quinazolin-4(3H)-one derivatives suggest a mechanism involving the positive allosteric modulation of the GABAA receptor at the benzodiazepine (B76468) binding site. mdpi.com This enhances the inhibitory effects of the neurotransmitter GABA. The mechanism was further supported by in vivo flumazenil (B1672878) antagonism assays, which reversed the protective effects. mdpi.com For certain pyrrolidine-2,5-dione derivatives, the most probable molecular mechanism of action was determined to be an interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

These mechanistic pathways highlight the ability of the core imidazole structure and its derivatives to interact with a range of biological targets, leading to their observed therapeutic potentials.

Molecular Target Identification and Interaction Modes

Research into the derivatives of the 3-phenyl-1H-imidazol-2-one core has revealed a propensity for these compounds to interact with various protein kinases, which are crucial regulators of cellular processes. The imidazole scaffold is recognized as a "privileged structure" in the development of kinase inhibitors. researchgate.net Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to its protein target, have been instrumental in identifying these potential interactions.

For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were identified as potent multi-targeted inhibitors of Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.gov Molecular modeling of the most promising compound from this series, 10e , suggested a binding mode similar to that of a known multi-target kinase inhibitor, AT9832. nih.gov This indicates that the imidazol-2-yl-pyrazole core can effectively occupy the ATP-binding pocket of these kinases.

Furthermore, derivatives of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one have been synthesized and shown to be inhibitors of the insulin-like growth factor 1-receptor (IGF-1R). nih.gov The introduction of amine-containing side chains significantly enhanced their potency, highlighting the importance of specific substitutions in modulating target affinity. nih.gov

In another study, N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives were developed as covalent inhibitors of the p97/VCP ATPase. researchgate.netnih.gov A chemical proteomics approach confirmed that these compounds target the C522 residue of p97, demonstrating high selectivity within the cellular proteome. nih.gov This covalent interaction offers the advantage of prolonged inhibition and potentially overcoming drug resistance. researchgate.net

The following table summarizes the identified molecular targets for various derivatives containing the phenyl-imidazol-2-one or a closely related scaffold.

| Derivative Class | Molecular Target(s) | Key Findings |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK2, JAK3, Aurora A, Aurora B | Act as multi-targeted kinase inhibitors. nih.gov |

| 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one | IGF-1R | Amine side chains improve inhibitory potency. nih.gov |

| N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide | p97/VCP ATPase | Act as covalent inhibitors targeting the C522 residue. nih.gov |

| 2-(2,4-dihydroxyphenyl)-1H-benzimidazole | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibit both enzymes, with some compounds showing high selectivity for AChE. nih.gov |

These findings collectively suggest that the this compound core structure is a versatile scaffold for designing inhibitors that can target the ATP-binding sites of various enzymes, particularly protein kinases. The specific substitutions on both the phenyl and imidazolone rings play a crucial role in determining the target selectivity and potency of these compounds.

Binding and Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of this compound derivatives with their protein targets is primarily governed by a combination of hydrogen bonding, hydrophobic interactions, and in some cases, covalent bond formation. Molecular docking simulations have provided detailed atomic-level insights into these binding modes.

In the case of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues as cholinesterase inhibitors, docking studies revealed that these molecules interact mainly with the catalytic site of acetylcholinesterase. nih.gov The benzimidazole (B57391) ring is thought to engage in π–π stacking interactions with the indole (B1671886) ring of tryptophan residues in the active site, mimicking the binding of the known inhibitor tacrine. nih.gov The dihydroxyphenyl group can form hydrogen bonds with surrounding amino acid residues, further stabilizing the complex.

The covalent inhibition of p97/VCP ATPase by N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives involves the specific reaction of the compound with the Cys522 residue of the protein. nih.gov This targeted covalent interaction leads to irreversible inhibition of the enzyme's activity.

While the primary focus of research on these derivatives has been their interaction with proteins, there is currently a lack of specific studies investigating the binding of this compound or its close analogs to nucleic acids like DNA.

The table below details the types of interactions observed in molecular docking studies for related compounds.

| Compound Class | Protein Target | Predicted Interactions |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK2/3, Aurora A/B | Hydrogen bonding with hinge region residues, hydrophobic interactions. nih.gov |

| 2-(2,4-dihydroxyphenyl)-1H-benzimidazole | Acetylcholinesterase | π–π stacking with tryptophan, hydrogen bonding. nih.gov |

| N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide | p97/VCP ATPase | Covalent bond formation with Cys522. nih.gov |

| N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide | Dopamine and Serotonin Receptors | Electrostatic interaction with conserved Asp residue, hydrogen bonding, π–π stacking. nih.gov |

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituent Variations on Biological Potency and Selectivity

Variations in substituents on both the phenyl and imidazolone (B8795221) rings have been shown to profoundly influence the biological activity of these compounds. The electronic and steric properties of these substituents can dictate the molecule's interaction with its biological target, thereby affecting its potency and selectivity.

Research into imidazolone-based derivatives has demonstrated that strategic substitution is key to modulating their therapeutic potential. For instance, in a series of 5-(3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one derivatives designed as anti-colon cancer agents, the nature of the alkyl and aryl substituents was critical. The congeners 1c and 2h emerged as the most potent, with IC₅₀ values of 1.828 and 2.197 μg/mL, respectively, against the HT-29 colon cancer cell line. nih.gov These compounds were further evaluated as multi-kinase inhibitors, showing promising activity against VEGFR-2, c-Met, and PIM-1. nih.gov

Similarly, studies on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives revealed that most of the synthesized compounds exhibited potent inhibition against JAK2/3 and Aurora A/B kinases, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Compound 10e from this series showed moderate inhibiting activities against all four kinases, highlighting the influence of the pyrazole (B372694) and phenyl moieties on multi-target activity. nih.gov

In the context of anti-inflammatory agents, the substitution pattern on imidazolone derivatives plays a crucial role in their cyclooxygenase (COX) inhibitory activity. The presence of halogen and nitro groups in both oxazole (B20620) and imidazole (B134444) moieties has been shown to produce a prominent effect as COX-2 inhibitors. nih.gov For example, compound (Z)-1-(4-chlorophenyl)-4-(4-((4-nitrobenzyl)oxy)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one showed significant binding to the target protein and a marked reduction in the expression of COX-2 and TNF-α. nih.gov

Furthermore, in the development of fibroblast growth factor receptor (FGFR) kinase inhibitors, the introduction of two chlorine atoms to the ortho positions of a dimethoxyphenyl ring on a related pyrazolopyridine scaffold significantly enhanced both enzymatic and cellular activities against FGFR1 and improved selectivity over VEGFR2 by 1200-fold. nih.gov This underscores the power of halogen substitution in optimizing both potency and selectivity.

| Compound Series | Key Substitutions | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| 5-(benzylidene)-2-thioxoimidazolidin-4-ones | Various alkyl and aryl groups | Anti-colon cancer (HT-29), VEGFR-2, c-Met, PIM-1 kinase inhibition | Compounds 1c and 2h were most potent against HT-29 cells; showed multi-kinase inhibitory activity with IC₅₀ values from 0.081 to 0.433 μg/mL. | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles | Substitutions on phenyl ring | JAK2/3, Aurora A/B kinase inhibition | Compound 10e showed broad activity with IC₅₀ values of 0.166 μM (JAK2) and 0.057 μM (JAK3). | nih.gov |

| 1H-imidazol-5(4H)-ones | Chlorophenyl and nitrobenzyl groups | COX-2 Inhibition | Presence of halo and nitro groups enhances COX-2 inhibitory effect. | nih.gov |

| 1H-Pyrazolo[3,4-b]pyridines | Dichloro-dimethoxyphenyl group | FGFR1 kinase inhibition | Two chlorine atoms increased potency and selectivity over VEGFR2 by 1200-fold. | nih.gov |

Role of Imidazolone Ring Modifications on Pharmacological Profiles

Modifications to the core imidazolone ring are a fundamental strategy for optimizing the pharmacological properties of this scaffold. These modifications can include altering ring size, saturation level, or replacing ring atoms with bioisosteres to improve target binding, metabolic stability, and pharmacokinetic parameters.

A significant advancement in this area is the use of the imidazolone ring as a bioisostere for an amide bond. acs.org In the development of β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) inhibitors, this strategy was employed to alleviate the torsional strain associated with the amide bond upon binding to the target enzyme. acs.org This "imidazolone isosteric strategy" not only rigidified the molecule's conformation but also led to improved potency, isoform selectivity, and better physicochemical and pharmacokinetic properties. acs.org For example, converting an amide-containing compound to its corresponding imidazolone analog boosted enzymatic and cell potency by 8- and 3-fold, respectively. acs.org